molecular formula C22H20N6O4 B2631551 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251571-25-1

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2631551
CAS RN: 1251571-25-1
M. Wt: 432.44
InChI Key: OEHSZASZIOAPHH-UHFFFAOYSA-N
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Description

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
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Scientific Research Applications

Anti-protozoal Activity

The compound 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione and its derivatives have been reported to exhibit significant anti-protozoal activity. The bioisosteric principle was employed in designing novel oxadiazolyl pyrrolo triazole diones, which showed promising in vitro anti-protozoal and cytotoxic activities. These findings indicate the compound's potential in developing treatments for protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Anticancer Properties

Further studies indicate that derivatives of the compound, particularly those involving 1,2,4-oxadiazole and phenylsulfonyl groups, show significant anticancer activities. The structural elucidation and biological activity assessment of these compounds against specific cancer cell lines, like MCF-7, demonstrated their potential as therapeutic agents in cancer treatment (Dürüst, Karakuş, Yavuz, & Gepdıremen, 2014).

Structural and Molecular Characteristics

The molecular structure and characteristics of the compound and its derivatives have been extensively studied. This includes an in-depth analysis of the molecular conformations, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Drug Design and Synthesis

The compound's structure serves as a scaffold for designing and synthesizing various heterocyclic compounds with potential biological activities. This includes the development of new derivatives with varied functional groups, aiming to enhance the compound's therapeutic properties or to create novel agents with specific biological activities (Abdelrehim, 2021).

properties

IUPAC Name

5-phenyl-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-13(2)31-16-10-8-14(9-11-16)20-23-17(32-25-20)12-27-19-18(24-26-27)21(29)28(22(19)30)15-6-4-3-5-7-15/h3-11,13,18-19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHSZASZIOAPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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